

An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl 4-Carboxyphenyl Carbonate*

Cat. No.: *B078654*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 4-Carboxyphenyl Carbonate, also known as 4-(butoxycarbonyloxy)benzoic acid, is a chemical compound with potential applications in organic synthesis and as a building block in the development of more complex molecules. Its bifunctional nature, possessing both a carboxylic acid and a carbonate ester, makes it a versatile reagent. This guide provides a comprehensive overview of its chemical properties, representative experimental protocols, and predicted spectral data. Due to the limited availability of published experimental data for this specific compound, this guide combines sourced information with standardized, representative methodologies and data predictions to serve as a practical resource.

Chemical and Physical Properties

The fundamental chemical and physical properties of **Butyl 4-Carboxyphenyl Carbonate** are summarized below. This data is compiled from commercial supplier information and chemical databases.

Property	Value	Reference(s)
CAS Number	14180-12-2	[1]
Molecular Formula	C ₁₂ H ₁₄ O ₅	[1]
Molecular Weight	238.24 g/mol	[1]
Appearance	White to almost white powder or crystals	[2]
Melting Point	144.0 - 148.0 °C	[2]
Purity	>98.0%	[2]
Solubility	Soluble in alcohol	[2]
Synonyms	4-Carboxyphenyl Butyl Carbonate, 4-(butoxycarbonyloxy)benzoic acid	[3]

Computed Properties:

Property	Value	Reference(s)
XLogP3-AA	2.9	[3]
Hydrogen Bond Donor Count	1	[3]
Hydrogen Bond Acceptor Count	5	[3]
Rotatable Bond Count	7	[3]

Experimental Protocols

The following are representative experimental protocols for the synthesis, purification, and analysis of **Butyl 4-Carboxyphenyl Carbonate**. These are based on standard organic chemistry methodologies, as specific literature procedures for this compound are not readily available.

Synthesis of Butyl 4-Carboxyphenyl Carbonate

This procedure describes a plausible synthesis route from 4-hydroxybenzoic acid and butyl chloroformate.

Reaction Scheme:

Materials:

- 4-Hydroxybenzoic acid
- Butyl chloroformate
- Pyridine (or triethylamine)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (1 M)
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate
- Round-bottom flask with magnetic stirrer
- Addition funnel
- Ice bath

Procedure:

- In a clean, dry round-bottom flask, dissolve 4-hydroxybenzoic acid (1 equivalent) and pyridine (1.1 equivalents) in anhydrous dichloromethane.
- Cool the mixture to 0 °C in an ice bath with stirring.
- Add butyl chloroformate (1.05 equivalents) dropwise via an addition funnel over 30 minutes, ensuring the temperature remains below 5 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with dichloromethane.
- Wash the organic layer sequentially with 1 M HCl (twice), water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Purification

The crude product can be purified by recrystallization.

Materials:

- Crude **Butyl 4-Carboxyphenyl Carbonate**
- Ethanol/water mixture (or other suitable solvent system)
- Erlenmeyer flask
- Hot plate
- Buchner funnel and filter paper

Procedure:

- Dissolve the crude product in a minimal amount of hot ethanol.
- Slowly add hot water until the solution becomes slightly turbid.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to promote crystallization.
- Collect the purified crystals by vacuum filtration using a Buchner funnel.

- Wash the crystals with a small amount of cold ethanol/water mixture.
- Dry the crystals under vacuum to a constant weight.

Spectroscopic Analysis

The following are general procedures for obtaining spectroscopic data.

3.3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

- Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
- Process the spectra to determine chemical shifts (ppm), multiplicities, coupling constants (Hz), and integration.

3.3.2 Infrared (IR) Spectroscopy

- Obtain the IR spectrum of the solid sample using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over a range of 4000-400 cm⁻¹.
- Identify the characteristic absorption bands for the functional groups present in the molecule.

3.3.3 Mass Spectrometry (MS)

- Introduce the sample into a mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable) or liquid chromatography.
- Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
- Analyze the spectrum to identify the molecular ion peak and major fragment ions.

Spectral Data (Predicted)

As experimental spectra are not readily available in the public domain, the following tables summarize the predicted spectral data for **Butyl 4-Carboxyphenyl Carbonate** based on its structure and known spectroscopic principles.

Predicted ¹H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~13.0	broad singlet	1H	-COOH
~8.1	doublet	2H	Aromatic H ortho to -COOH
~7.3	doublet	2H	Aromatic H ortho to -OCOO-
~4.3	triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.7	multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.4	multiplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~0.9	triplet	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Solvent: DMSO-d₆

Predicted ¹³C NMR Data

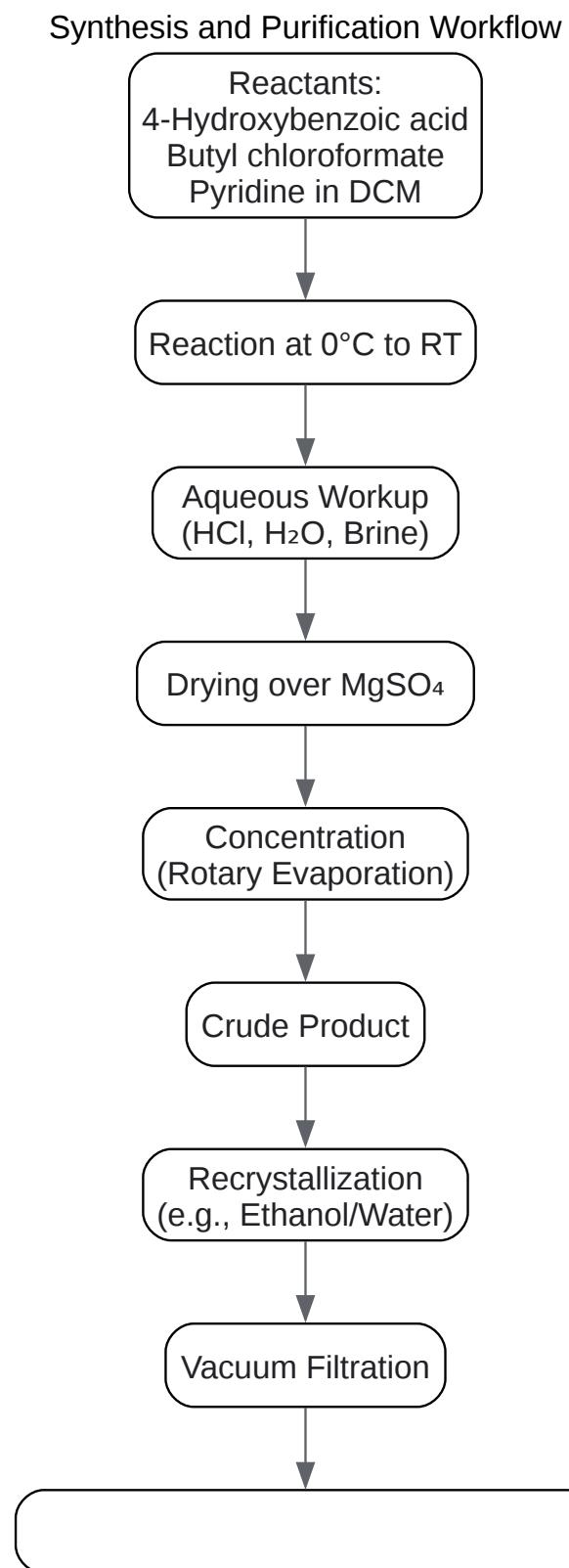
Chemical Shift (ppm)	Assignment
~167	-COOH
~154	-O-COO-
~153	Aromatic C attached to -OCOO-
~132	Aromatic CH ortho to -COOH
~127	Aromatic C attached to -COOH
~122	Aromatic CH ortho to -OCOO-
~69	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~30	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~19	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
~14	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Solvent: DMSO-d₆

Predicted IR Absorption Bands

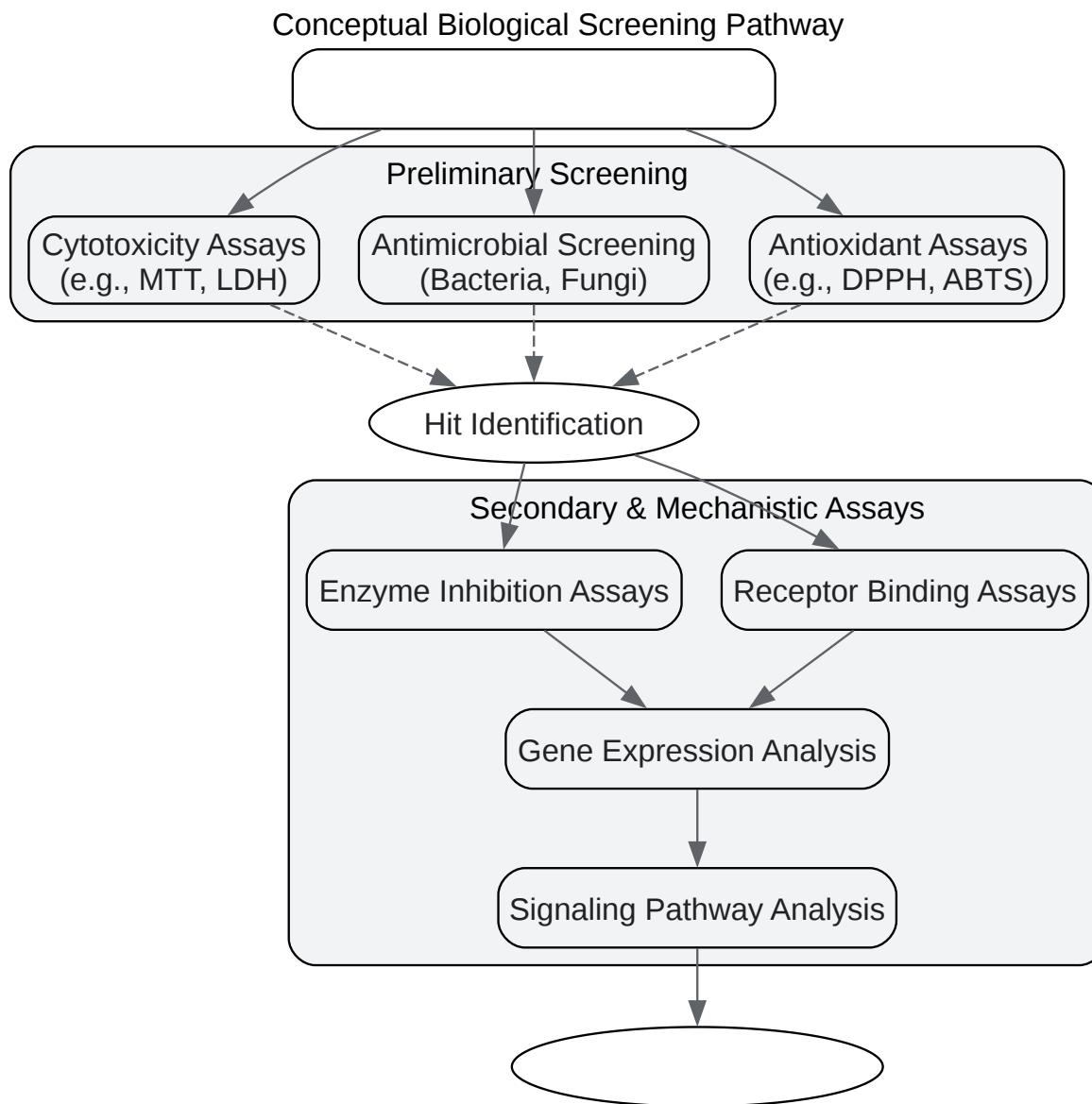
Wavenumber (cm ⁻¹)	Functional Group Assignment
3300-2500 (broad)	O-H stretch of carboxylic acid
~2960	C-H stretch (aliphatic)
~1820	C=O stretch of carbonate
~1700	C=O stretch of carboxylic acid
~1600, ~1500	C=C stretch (aromatic)
~1250	C-O stretch of carbonate and acid

Predicted Mass Spectrometry Fragmentation


m/z Value	Proposed Fragment Ion
238	$[\text{M}]^+$, Molecular ion
182	$[\text{M} - \text{C}_4\text{H}_8]^+$, Loss of butene via McLafferty rearrangement
138	$[\text{HO-C}_6\text{H}_4\text{-COOH}]^+$, 4-Hydroxybenzoic acid radical cation
121	$[\text{HO-C}_6\text{H}_4\text{-CO}]^+$, Loss of OH from the 138 fragment
57	$[\text{C}_4\text{H}_9]^+$, Butyl cation

Biological Activity and Potential Applications

Currently, there is a lack of specific published data on the biological activity of **Butyl 4-Carboxyphenyl Carbonate**. However, related benzoic acid derivatives have been investigated for a range of biological activities, including antimicrobial and enzyme-inhibiting properties.^{[4][5]} ^[6] Given its structure, **Butyl 4-Carboxyphenyl Carbonate** could be explored as an intermediate in the synthesis of novel therapeutic agents or as a candidate for screening in various biological assays.


Visualizations

The following diagrams illustrate a representative experimental workflow and a conceptual screening pathway for a compound like **Butyl 4-Carboxyphenyl Carbonate**.

[Click to download full resolution via product page](#)

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Conceptual Biological Screening Pathway

Conclusion

Butyl 4-Carboxyphenyl Carbonate is a readily available chemical intermediate with potential for broader applications. This technical guide provides a foundational understanding of its properties and offers representative protocols and predicted data to aid researchers in its use

and further investigation. Future studies are warranted to elucidate its experimental spectral characteristics and explore its potential biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. calpaclab.com [calpaclab.com]
- 2. Butyl 4-Carboxyphenyl Carbonate | 14180-12-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkanadera adusta Targeting Proteostasis Network Modules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Butyl 4-Carboxyphenyl Carbonate]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078654#butyl-4-carboxyphenyl-carbonate-chemical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com